molecular formula C12H14N2O2 B1299451 N-(3-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 357616-16-1

N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Cat. No.: B1299451
CAS No.: 357616-16-1
M. Wt: 218.25 g/mol
InChI Key: NUPWJNNVGDORKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide definitive evidence for the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 8.25 (s, 1H, indole NH), δ 7.60–7.10 (m, 4H, aromatic H), δ 3.45 (t, 2H, CH₂OH), and δ 2.90 (m, 2H, CH₂N) confirm the hydroxypropyl and carboxamide groups.
  • ¹³C NMR : Peaks at δ 163.5 (C=O), δ 136.2 (C2), and δ 60.1 (CH₂OH) align with related indole-2-carboxamides.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3280 cm⁻¹ (N–H stretch, carboxamide),
  • 1650 cm⁻¹ (C=O stretch),
  • 1550 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 219.1 [M+H]⁺, with fragmentation patterns consistent with cleavage at the amide bond (m/z 144.1 for indole-2-carboxamide).

Computational Chemistry Analysis (DFT, Molecular Orbital Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal electronic properties critical to reactivity:

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -1.87 eV
Band Gap 4.25 eV

The HOMO is localized on the indole ring, while the LUMO resides on the carboxamide group, suggesting nucleophilic reactivity at the aromatic system. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the indole NH and carbonyl oxygen, corroborating hydrogen-bonding propensity.

Molecular dynamics simulations further predict aqueous solubility (LogP ≈ 1.85) and polar surface area (68.6 Ų), consistent with its amphiphilic character. These computational insights align with experimental data, underscoring the compound’s potential in drug design.

Properties

IUPAC Name

N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPWJNNVGDORKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367038
Record name N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357616-16-1
Record name N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Cannabinoid Receptor Modulation

Research indicates that indole-2-carboxamide derivatives, including N-(3-hydroxypropyl)-1H-indole-2-carboxamide, can act as allosteric modulators of the cannabinoid CB1 receptor. This receptor is crucial for various physiological processes, and compounds that modulate its activity can lead to new therapeutic avenues for conditions such as obesity, anxiety, and pain management. The structure-activity relationship studies show that modifications at the C3 position significantly influence the binding affinity and allosteric effects of these compounds .

1.2. Antithrombotic Effects

Another area of application is in cardiovascular medicine. Certain derivatives of indole-2-carboxamide have been identified as reversible antagonists of the P2Y12 purinergic receptor, which plays a vital role in platelet aggregation and thrombus formation. These compounds demonstrate strong antithrombotic effects, making them potential candidates for treating thromboembolic diseases such as myocardial infarction and stroke .

Neuroprotective Effects

2.1. Inhibition of Viral Replication

This compound has shown promise as an inhibitor of neurotropic alphaviruses, which can cause severe neurological diseases. Studies have demonstrated that specific analogs of indole-2-carboxamides can confer protection against viral infections by inhibiting replication processes within infected cells. This property positions these compounds as potential therapeutic agents for viral encephalitis .

Anticancer Research

3.1. Targeting Myeloid Cell Leukemia-1 (Mcl-1)

The overexpression of Mcl-1, a member of the Bcl-2 family of proteins, is associated with various cancers. Compounds derived from indole-2-carboxamides have been identified as potent inhibitors of Mcl-1, suggesting their utility in cancer therapy by promoting apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. Optimization strategies focus on improving solubility, metabolic stability, and reducing toxicity while maintaining efficacy against target receptors .

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceApplication AreaKey Findings
Cannabinoid ModulationIdentified as a CB1 allosteric modulator with significant binding affinity changes based on C3 substitutions.
Antithrombotic EffectsDemonstrated strong anti-thrombotic effects through P2Y12 receptor antagonism; potential for cardiovascular disease treatment.
Viral InhibitionShowed protective effects against neurotropic alphaviruses; effective in inhibiting viral replication in vitro.
Cancer TherapyIdentified as a potent inhibitor of Mcl-1; potential applications in promoting apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indole-2-carboxamides are highly influenced by substituents on the indole nitrogen and the carboxamide side chain. Below is a comparative analysis of key derivatives:

Compound Name Substituents on Indole N Carboxamide Side Chain Molecular Formula Key Functional Features
N-(3-Hydroxypropyl)-1H-indole-2-carboxamide 3-Hydroxypropyl None (parent structure) C₁₂H₁₄N₂O₂ Polar hydroxypropyl group enhances solubility
N-(4-Chlorophenyl)-1H-indole-2-carboxamide None (parent indole) 4-Chlorophenyl C₁₅H₁₁ClN₂O Electron-withdrawing Cl improves membrane permeability
N-(3-(1H-Imidazol-1-yl)propyl)-5-methoxy-1H-indole-2-carboxamide 3-(Imidazol-1-yl)propyl 5-Methoxy on indole ring C₁₇H₁₉N₅O₂ Imidazole and methoxy groups enhance enzyme inhibition (e.g., MAO-A)
N-(3-Acetylphenyl)-1H-indole-2-carboxamide (S8) None (parent indole) 3-Acetylphenyl C₁₇H₁₄N₂O₂ Acetyl group modulates metabolic stability

Physicochemical Properties

  • Solubility : The hydroxypropyl group in This compound increases hydrophilicity compared to lipophilic derivatives like the 4-chlorophenyl or acetylphenyl analogs .
  • Thermal Stability: Melting points (mp) vary significantly: Imidazole derivatives (e.g., 4a: mp 102–103°C; 4b: mp 121–122°C) .
  • Purity : Elemental analysis confirms >95% purity for most synthesized compounds, with deviations within ±0.5% .

Pharmacokinetic Considerations

  • Metabolism : Acetylphenyl and chlorophenyl groups may undergo cytochrome P450-mediated oxidation, whereas the hydroxypropyl group could favor glucuronidation, altering excretion pathways .
  • Bioavailability : The hydroxypropyl group’s polarity may reduce blood-brain barrier penetration compared to lipophilic derivatives like the chlorophenyl compound .

Biological Activity

N-(3-hydroxypropyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. The compound features an indole ring structure, which is known for its pharmacological versatility. The presence of a hydroxyl group at the 3-position of the propyl side chain and a carboxamide functional group at the 2-position enhances its solubility and potential bioactivity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, including apoptosis and inflammation. The compound has been studied for its potential effects on cancer cell lines, indicating mechanisms involving cell cycle arrest and induction of apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : this compound shows potential in reducing inflammation, which is critical in various chronic diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to establish these effects conclusively .

Table 1: Biological Activity Summary

Activity TypeNotable FindingsReferences
AnticancerSignificant antiproliferative activity (IC50 values ranging from 1.35 µM to >100 µM) against multiple cancer cell lines . , ,
Anti-inflammatoryPotential to reduce inflammatory markers in vitro .
AntimicrobialExhibits preliminary antimicrobial activity .

Case Studies

  • Anticancer Studies : In a study evaluating the cytotoxic effects of various indole derivatives, this compound was found to induce apoptosis in Hep-2 and P815 cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
  • Inflammation Models : In animal models, the compound demonstrated a reduction in inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .
  • Mechanistic Insights : Research on the mechanism revealed that this compound activates caspase pathways leading to programmed cell death in cancer cells, highlighting its role as an apoptotic inducer .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(3-hydroxypropyl)-1H-indole-2-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives react with amines (e.g., 3-hydroxypropylamine) in acetic acid with sodium acetate as a catalyst. Reflux durations (3–5 h) and purification via recrystallization (e.g., DMF/acetic acid mixtures) are critical for product isolation .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (1.0–1.1 equiv of reactants) to minimize byproducts.

Q. How is NMR spectroscopy utilized in characterizing indole-2-carboxamide derivatives?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and hydrogen bonding. For instance, the indole NH proton appears as a broad singlet near δ 11.7–12.3 ppm, while the hydroxypropyl group’s protons resonate at δ 3.5–4.0 ppm. 13C^{13}\text{C} NMR confirms carbonyl carbons (δ 160–166 ppm) and aromatic systems .
  • Key Considerations : Use DMSO-d6 or CDCl3 as solvents to resolve exchangeable protons.

Q. What in vitro assays are commonly employed to evaluate the bioactivity of these compounds?

  • Methodological Answer : Mycobacterial growth inhibition assays (e.g., against Mycobacterium tuberculosis) are standard. Compounds are tested at serial dilutions (e.g., 0.1–50 μM) in microplate formats, with viability measured via resazurin reduction. IC50 values are calculated using nonlinear regression .
  • Key Considerations : Include positive controls (e.g., isoniazid) and validate results with replicates.

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of N-substituted indole-2-carboxamides?

  • Methodological Answer : Low yields (e.g., 30% in ) often arise from poor solubility or side reactions. Strategies include:

  • Purification : Use Combiflash chromatography with gradient elution (e.g., 0–30% ethyl acetate in hexane) to isolate pure products .
  • Catalysis : Optimize sodium acetate or chloroacetic acid concentrations to enhance reaction efficiency .
    • Data Contradiction Note : Yields vary widely (30–56% in vs. 5), suggesting substrate-specific reactivity.

Q. What strategies enhance the selectivity of indole-2-carboxamides for specific biological targets?

  • Methodological Answer : Structural modifications (e.g., introducing bulky adamantyl groups or trifluoromethyl-diazirine moieties) improve target engagement. For dopamine D3 receptors, N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl) substitutions increase affinity by 10-fold compared to unmodified analogs .
  • Validation : Use radioligand binding assays (e.g., 3H^{3}\text{H}-spiperone for D3R) to quantify selectivity ratios.

Q. How can photoactivatable functionalities (e.g., diazirines) be incorporated into indole-2-carboxamides for target identification?

  • Methodological Answer : Couple 4-(3-trifluoromethyl-3H-diazirin-3-yl)phenethylamine with indole-2-carboxylic acid precursors via EDC/HOBt-mediated amidation. Post-synthesis, validate photo-crosslinking efficiency via UV irradiation (365 nm) and SDS-PAGE analysis .
  • Key Considerations : Ensure diazirine stability under reaction conditions by monitoring via 19F^{19}\text{F} NMR.

Q. How should researchers analyze conflicting biological activity data across structural analogs?

  • Methodological Answer : Perform comparative SAR studies. For example, N-cyclohexyl analogs (e.g., compound 12 in ) show reduced mycobacterial activity compared to adamantyl derivatives (compound 6 in ), indicating the role of lipophilicity in membrane penetration.
  • Validation : Calculate partition coefficients (ClogP) and correlate with MIC values using statistical models.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Reactant of Route 2
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N-(3-hydroxypropyl)-1H-indole-2-carboxamide

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